molecular formula C15H19NO3 B13010951 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid

Cat. No.: B13010951
M. Wt: 261.32 g/mol
InChI Key: MRFVGWXXUZRDTN-UHFFFAOYSA-N
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Description

7-Benzyl-3-oxa-7-azabicyclo[331]nonane-9-carboxylic acid is a bicyclic compound featuring a unique structure that includes an oxygen and nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with an appropriate diol or diacid precursor, followed by cyclization using a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
  • 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives
  • tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Uniqueness

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid is unique due to its specific bicyclic structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid

InChI

InChI=1S/C15H19NO3/c17-15(18)14-12-7-16(8-13(14)10-19-9-12)6-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18)

InChI Key

MRFVGWXXUZRDTN-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2C(=O)O)CN1CC3=CC=CC=C3

Origin of Product

United States

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